molecular formula C46H63N4O9PSi B12420396 DMTr-4'-Me-U-CED-TBDMS phosphoramidite

DMTr-4'-Me-U-CED-TBDMS phosphoramidite

Cat. No.: B12420396
M. Wt: 875.1 g/mol
InChI Key: NIYRAQCEFDECKU-QGVVCJOWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMTr-4’-Me-U-CED-TBDMS phosphoramidite involves multiple steps, starting with the protection of the hydroxyl groups of the nucleoside. The 4’-methyluridine is first protected with a dimethoxytrityl (DMTr) group at the 5’-hydroxyl position. The 2’-hydroxyl group is then protected with a tert-butyldimethylsilyl (TBDMS) group.

Industrial Production Methods

Industrial production of DMTr-4’-Me-U-CED-TBDMS phosphoramidite follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically synthesized in controlled environments to prevent contamination and degradation. The final product is purified using chromatographic techniques and stored under specific conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions

DMTr-4’-Me-U-CED-TBDMS phosphoramidite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DMTr-4’-Me-U-CED-TBDMS phosphoramidite is widely used in scientific research, particularly in the fields of:

Mechanism of Action

DMTr-4’-Me-U-CED-TBDMS phosphoramidite exerts its effects by incorporating into oligonucleotides during synthesis. The DMTr group protects the 5’-hydroxyl group, preventing unwanted reactions. The TBDMS group protects the 2’-hydroxyl group, ensuring selective reactions at the 3’-hydroxyl position. The phosphoramidite group facilitates the formation of phosphodiester bonds, allowing the incorporation of the nucleoside into the growing oligonucleotide chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DMTr-4’-Me-U-CED-TBDMS phosphoramidite is unique due to its specific modifications, which enhance its utility in RNA research. The 4’-methyl group provides additional stability, making it a valuable tool for studying RNA structure and function .

Properties

Molecular Formula

C46H63N4O9PSi

Molecular Weight

875.1 g/mol

IUPAC Name

3-[[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)-2-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C46H63N4O9PSi/c1-32(2)50(33(3)4)60(56-30-16-28-47)58-41-40(59-61(11,12)44(5,6)7)42(49-29-27-39(51)48-43(49)52)57-45(41,8)31-55-46(34-17-14-13-15-18-34,35-19-23-37(53-9)24-20-35)36-21-25-38(54-10)26-22-36/h13-15,17-27,29,32-33,40-42H,16,30-31H2,1-12H3,(H,48,51,52)/t40-,41+,42-,45-,60?/m1/s1

InChI Key

NIYRAQCEFDECKU-QGVVCJOWSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H]([C@@H](O[C@]1(C)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1(C)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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